1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one
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Overview
Description
1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures The compound includes a thiadiazole ring, a pyrrolidine ring, and an imidazolidinone ring
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole ring have been reported to interact with various targets such as5-HT1A receptors , and aquaporins . These targets play crucial roles in neurotransmission and water transport across cell membranes, respectively .
Mode of Action
For instance, some 1,3,4-thiadiazole derivatives have been reported to act as agonists or antagonists at 5-HT1A receptors , while others have been found to inhibit water permeability of membranes by interacting with aquaporins .
Biochemical Pathways
For example, the interaction of 1,3,4-thiadiazole derivatives with 5-HT1A receptors can affect serotonin signaling pathways , while their interaction with aquaporins can influence water transport pathways in cells .
Pharmacokinetics
Similar compounds have been reported to have improvedClogPs, microsomal stability, and ligand efficiency , which can potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to exhibitanticancer, antimicrobial, and antioxidant potential . For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit the growth of certain cancer cells with low nanomolar potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide or thiocyanates under controlled conditions.
Synthesis of Pyrrolidine Derivatives: Pyrrolidine derivatives can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The thiadiazole and pyrrolidine derivatives are then coupled using appropriate coupling agents such as carbodiimides or phosphonium salts to form the intermediate compound.
Formation of Imidazolidinone Ring: The final step involves the cyclization of the intermediate compound with urea or its derivatives to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Thiadiazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: It can be utilized in the synthesis of other complex organic compounds and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar chemical properties and reactivity.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are known for their biological activity and are used in various medicinal applications.
Imidazolidinone Derivatives: These compounds are known for their stability and are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c16-9-11-2-4-15(9)10(17)14-3-1-7(6-14)18-8-5-12-19-13-8/h5,7H,1-4,6H2,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOFEIVFEOTOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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